molecular formula C17H17N3O B2582115 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile CAS No. 306979-97-5

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile

Cat. No.: B2582115
CAS No.: 306979-97-5
M. Wt: 279.343
InChI Key: JBTWKOOVWKWJTB-UHFFFAOYSA-N
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Description

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a pyridine derivative characterized by a nitrile group at position 3, a 5-acetyl substituent, a 6-methyl group, and a benzyl(methyl)amino moiety at position 2. The benzyl(methyl)amino group introduces steric bulk and hydrogen-bonding capacity, distinguishing it from structurally related derivatives.

Properties

IUPAC Name

5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-16(13(2)21)9-15(10-18)17(19-12)20(3)11-14-7-5-4-6-8-14/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTWKOOVWKWJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The acetyl, benzyl(methyl)amino, and carbonitrile groups are introduced through subsequent reactions, such as alkylation, acylation, and nitrile formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of pharmacological activities that make it a candidate for drug development.

Anticonvulsant Activity : Research indicates that derivatives of pyridine compounds, similar to 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile, show significant anticonvulsant properties. Studies have demonstrated that compounds with similar structures can effectively reduce seizure activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .

Antitumor Properties : There is emerging evidence that pyridine derivatives possess antitumor activity. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For instance, certain analogs have been shown to inhibit tumor growth in vitro and in vivo, indicating a promising avenue for cancer therapy .

Neurological Effects : Compounds with similar structural motifs are being investigated for their neuroprotective effects. They may help in conditions like Alzheimer's disease by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of compounds related to this compound:

StudyFocusFindings
Anticonvulsant ActivityDemonstrated significant reduction in seizure frequency in animal models.
Antitumor ActivityShowed inhibition of tumor cell lines with IC50 values indicating potent activity.
Neuroprotective EffectsReported protective effects against neuronal damage in vitro, suggesting potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Analysis of Select Derivatives
Property Target Compound 11a () Morpholino Derivative ()
Melting Point Not reported 243–246°C ~250–300°C
IR CN Stretch (cm⁻¹) ~2200 (predicted) 2219 2220
Synthesis Yield Not reported 68% 57–68% (varies by method)
Key Application Medicinal chemistry (inferred) Not specified Drug candidates (e.g., kinase inhibitors)

Biological Activity

5-Acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its cytotoxic effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H16N4O
  • Molecular Weight : 256.31 g/mol
  • CAS Number : 1348-00-1

The structure includes a pyridine ring with various substituents that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several strains, as summarized in the following table:

Fungal StrainMIC (µM)
Candida albicans60
Aspergillus niger80

The antifungal activity indicates that the compound may be useful in treating infections caused by these fungi .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)30
MCF-7 (breast cancer)40

These findings suggest that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The proposed mechanism of action for the antibacterial and antifungal activities involves the disruption of bacterial cell wall synthesis and interference with fungal cell membrane integrity. The presence of the pyridine ring is thought to play a critical role in these interactions, enhancing the compound's ability to penetrate microbial membranes .

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load compared to untreated controls, demonstrating its potential for therapeutic use in bacterial infections.
  • Case Study on Cytotoxic Effects : A study involving human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-acetyl-2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile, and how are intermediates characterized?

The compound is synthesized via multicomponent reactions involving pyridine precursors. A typical method involves condensation of acetylated pyridine derivatives with benzyl(methyl)amine under reflux conditions in acetic anhydride/acetic acid, followed by cyano-group introduction via nucleophilic substitution. Key intermediates are characterized using IR spectroscopy (to confirm nitrile stretches at ~2,219 cm⁻¹) and ¹H/¹³C NMR (to verify acetyl, benzyl, and methyl substituents). Crystallization from ethanol/DMF yields single crystals for X-ray diffraction (XRD), as demonstrated in analogous pyridine-carbonitrile syntheses .

Q. How is X-ray crystallography employed to validate the structure of this compound?

Single-crystal XRD analysis is critical for confirming molecular geometry. For example, related pyridine-carbonitriles are resolved using SHELXL for refinement, with hydrogen atoms placed in calculated positions and thermal parameters refined isotropically. Discrepancies between spectroscopic data (e.g., NMR coupling constants) and crystallographic bond angles are resolved by validating the refinement with R-factors (< 0.05) and checking for twinning or disorder using PLATON .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces. To address this:

  • Compare solid-state IR (nitrile stretches) with solution-phase IR to detect conformational differences.
  • Use DFT calculations to model optimized geometries and compare with XRD data.
  • Validate NMR assignments via 2D experiments (COSY, NOESY) to confirm spatial proximity of substituents .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nitrile formation.
  • Catalyst selection : Sodium acetate in acetic anhydride accelerates acetyl group incorporation .
  • Temperature control : Reflux at 80–100°C minimizes byproducts, as shown in ionic liquid-mediated syntheses of related pyridines . Purity is assessed via HPLC-TOF (mass accuracy Δppm < 1.0) and GC-MS to detect volatile impurities .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly antiviral potential?

  • Cytotoxicity assays : MTT tests on Vero cells to determine IC₅₀ values.
  • Antiviral screening : Plaque reduction assays against HSV-1 or HAV, with EC₅₀ calculated via dose-response curves.
  • SAR studies : Modifying the benzyl or acetyl groups to enhance activity. For example, electron-withdrawing substituents on the benzyl ring improve antiviral efficacy, as seen in structurally related thieno-pyridines .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Replace traditional solvents with ionic liquids (e.g., [bmim][BF₄]) to reduce waste.
  • Employ solvent-free conditions for condensation steps, as demonstrated in tetrahydro-pyridine syntheses .
  • Use microwave-assisted reactions to reduce energy consumption and reaction time .

Data Analysis and Validation

Q. What statistical tools are recommended for analyzing biological assay data to ensure reproducibility?

  • Descriptive statistics : Mean ± SD for triplicate experiments.
  • Inferential tests : ANOVA or Student’s t-test to compare EC₅₀ values across derivatives.
  • Graphical representations : Dose-response curves fitted with nonlinear regression (e.g., GraphPad Prism) .

Q. How do computational models aid in predicting the reactivity of this compound?

  • Molecular docking : Predict binding affinity to viral targets (e.g., HSV-1 thymidine kinase).
  • ADMET profiling : Use SwissADME to estimate bioavailability and toxicity.
  • Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.